2-Ethoxy-6-(trifluoromethyl)pyridine
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Overview
Description
2-Ethoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of an ethoxy group at the second position and a trifluoromethyl group at the sixth position on a pyridine ring.
Mechanism of Action
Target of Action
2-Ethoxy-6-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments and results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(trifluoromethyl)pyridine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 2-ethoxypyridine. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-Ethoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals, particularly in the synthesis of pesticides and herbicides
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-(trifluoromethyl)pyridine
- 2-Methoxy-6-(trifluoromethyl)pyridine
- 2-Ethoxy-6-(difluoromethyl)pyridine
Uniqueness
2-Ethoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the ethoxy and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-ethoxy-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACREWBZLSNFOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682406 |
Source
|
Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-18-1 |
Source
|
Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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